5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride

Description

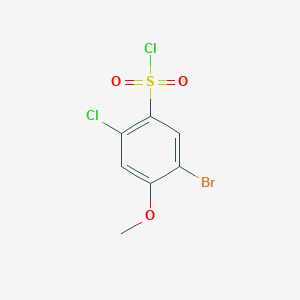

5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₅BrCl₂O₃S (calculated molecular weight: ~319.5 g/mol). It features a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group and three halogen/alkoxy substituents: bromine at position 5, chlorine at position 2, and methoxy (-OCH₃) at position 4. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives with applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

5-bromo-2-chloro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O3S/c1-13-6-3-5(9)7(2-4(6)8)14(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWLWFKOPWIMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-chloro-4-methoxybenzene. The process generally includes the following steps:

Bromination: Introduction of a bromine atom to the benzene ring.

Chlorination: Introduction of a chlorine atom to the benzene ring.

Methoxylation: Introduction of a methoxy group (-OCH3) to the benzene ring.

Sulfonylation: Introduction of a sulfonyl chloride group (-SO2Cl) to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the functional groups and to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic Aromatic Substitution: The bromine and chlorine substituents can participate in further electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonothioates.

Electrophilic Aromatic Substitution: Formation of further substituted aromatic compounds.

Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent for the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.

Medicine: As a precursor for the synthesis of potential therapeutic agents.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine and chlorine substituents can influence the reactivity and selectivity of the compound in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares key structural and molecular features of 5-bromo-2-chloro-4-methoxybenzenesulfonyl chloride with two closely related sulfonyl chlorides:

Key Observations :

- Substituent Diversity: The target compound combines bromine, chlorine, and methoxy groups, balancing electron-withdrawing (Br, Cl) and electron-donating (OCH₃) effects. In contrast, the cyano-substituted analog (CAS 1257415-88-5) has a strongly electron-withdrawing cyano (-CN) group, which enhances the electrophilicity of the sulfonyl chloride moiety . The fluoro- and methoxymethoxy-substituted analog (CAS 2247102-73-2) introduces fluorine (electron-withdrawing) and a bulkier methoxymethoxy group, which may increase steric hindrance and polarity .

- Molecular Weight: The methoxymethoxy derivative has the highest molecular weight (333.56 g/mol) due to additional oxygen and methyl groups. The cyano-substituted compound is lighter (280.53 g/mol), reflecting the lower atomic weight of -CN compared to -Cl and -OCH₃.

Reactivity and Stability

- Electrophilicity: The sulfonyl chloride group’s reactivity is influenced by substituents. Electron-withdrawing groups (e.g., -Br, -Cl, -CN) increase the electrophilicity of the sulfur atom, enhancing its susceptibility to nucleophilic attack. The target compound’s 4-methoxy group (electron-donating) may slightly reduce reactivity compared to the cyano-substituted analog, which lacks such a group .

Steric Effects :

- The methoxymethoxy group in CAS 2247102-73-2 introduces steric bulk, which could hinder reactions at the sulfonyl chloride site. The target compound’s methoxy group is smaller, favoring faster reaction kinetics.

Biological Activity

5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHBrClOS

- Molecular Weight : 285.54 g/mol

- Appearance : White to almost white crystalline powder

- Melting Point : 115 - 118 °C

- Density : 1.717 g/cm³

- Storage Conditions : Sensitive to moisture; recommended storage at 2-8 °C .

Antibacterial Activity

Compounds with sulfonamide structures, such as sulfonyl chlorides, are known for their antibacterial properties. The mechanism of action typically involves inhibition of bacterial folate synthesis. Research indicates that derivatives of sulfonamides often exhibit significant antibacterial activity against various strains, including resistant ones .

| Compound Type | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Sulfonamide Derivatives | 0.78 - 25 mg/L | Staphylococcus aureus (MSSA, MRSA) |

| 5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride | TBD (To Be Determined) | TBD |

5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride acts as an electrophile due to the presence of the sulfonyl chloride group. This allows it to participate in nucleophilic substitution reactions, forming sulfonamides or other derivatives when reacted with nucleophiles like amines or alcohols. The unique combination of halogen substituents (bromine and chlorine) and a methoxy group can influence its reactivity and biological properties .

Case Study 1: Antimicrobial Activity

A study involving structurally similar compounds demonstrated that certain sulfonamide derivatives exhibited low MIC values against MRSA strains. For instance, the MIC values ranged from 0.78 to 12.5 mg/L for MSSA and from 1.56 to 25 mg/L for MRSA . Although direct studies on 5-bromo-2-chloro-4-methoxybenzenesulfonyl chloride are lacking, these findings suggest a potential for similar efficacy.

Case Study 2: Drug Metabolism

Research indicates that compounds like 5-bromo-2-chloro-4-methoxybenzenesulfonyl chloride can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can provide insights into the pharmacokinetic behavior of the compound and its derivatives .

Summary of Applications

The compound is primarily explored for its applications in:

- Medicinal Chemistry : As a precursor for synthesizing biologically active compounds.

- Biochemical Assays : Used as a reagent in protein modification studies.

- Pharmaceutical Development : Potential for designing new antibacterial agents or inhibitors targeting specific biological pathways .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride in academic laboratories?

- Methodological Answer : The compound can be synthesized via sequential halogenation and sulfonation. Starting with 4-methoxybenzene, sulfonation using chlorosulfonic acid introduces the sulfonyl chloride group. Subsequent bromination and chlorination (e.g., using NBS or Br₂ with FeCl₃ for bromine, and Cl₂/SO₂Cl₂ for chlorine) at specific positions yield the target compound. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-halogenation. Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. What safety protocols are essential when handling 5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride?

- Methodological Answer : Due to its reactivity (e.g., hydrolyzes in water to release HCl and SO₂), use airtight glassware under inert gas (N₂/Ar). Personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat is mandatory. Storage should be in a dry, cool environment (<4°C) with desiccants. Spills require neutralization with sodium bicarbonate before ethanol/water cleanup. Refer to GHS Category 1B (skin corrosion) and 1 (eye damage) guidelines for emergency measures .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if polymorphs or solvates are suspected .

- NMR spectroscopy : - and -NMR in CDCl₃ or DMSO-d₆ can confirm substituent positions. Coupling patterns for aromatic protons (e.g., meta/para splitting) are critical.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride in sulfonylation reactions?

- Methodological Answer : Stability studies show polar aprotic solvents (e.g., DMF, DMSO) accelerate decomposition due to nucleophilic attack by trace water. Non-polar solvents (toluene, CH₂Cl₂) at ≤0°C prolong shelf life. Kinetic monitoring via FT-IR (S=O stretch at ~1370 cm⁻¹) and HPLC tracking of degradation products (e.g., sulfonic acids) is recommended. Pre-drying solvents over molecular sieves and conducting reactions under anhydrous conditions are critical .

Q. How can researchers resolve contradictions in reported 1H^1H1H-NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, concentration, or impurities. Cross-validate using:

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The electron-withdrawing sulfonyl chloride group activates the benzene ring for SNAr. Bromine and chlorine substituents further direct nucleophiles to specific positions (para to methoxy, meta to sulfonyl). Kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMF at 60–80°C reveal second-order kinetics. Computational DFT modeling (e.g., Gaussian) can map transition states and charge distribution to predict regioselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point?

- Methodological Answer : Variations in melting points (e.g., 110–125°C) may stem from impurities or polymorphism. Conduct:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.